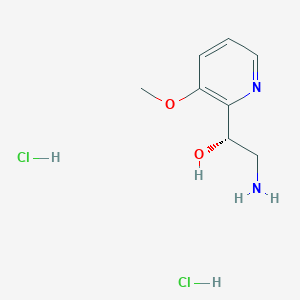

(1S)-2-Amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

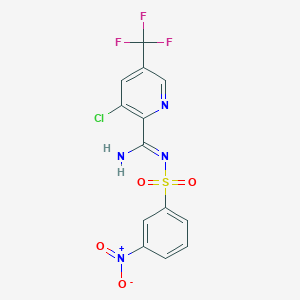

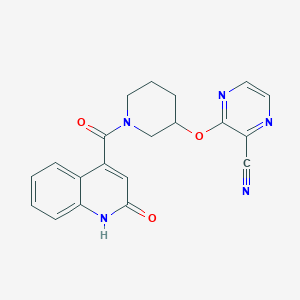

“(1S)-2-Amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride” is a chemical compound. It is also known as 2-[(3-amino-6-methoxypyridin-2-yl)amino]ethanol . It is related to the class of compounds known as pyridines .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its density, melting point, and boiling point . More detailed properties such as its NMR spectroscopy data and computational chemical data are also available .Applications De Recherche Scientifique

Beta-Amino Alcohols and Aziridiniums in Organic Synthesis

Beta-amino alcohols play a pivotal role in organic synthesis, serving as building blocks for a variety of biologically active compounds and pharmaceuticals. One key application involves the rearrangement of beta-amino alcohols through aziridinium intermediates, a process that allows for the efficient synthesis of complex amines from simple beta-amino alcohols. This transformation is crucial for the development of new synthetic pathways, enabling the creation of novel compounds with potential therapeutic applications (Métro, Duthion, Pardo, & Cossy, 2010).

Ethanol and Its Biological Interactions

The interaction of ethanol with biological systems, particularly through its effects on ion channels, such as GABA-A and nicotinic acetylcholine receptors, has been extensively studied. Research has shown that ethanol influences the function of these channels, affecting neurotransmission and potentially contributing to the pharmacological effects of alcohol (Dopico & Lovinger, 2009). Understanding these interactions is crucial for developing treatments for alcohol-related disorders and for designing compounds that can modulate these pathways for therapeutic benefits.

Bio-ethanol and Hydrogen Production

The catalytic reforming of bio-ethanol represents a significant research area, focusing on sustainable hydrogen production. This process is vital for the generation of clean energy from renewable resources, with advancements in catalyst design and process optimization contributing to the efficient production of hydrogen. Such research is fundamental in addressing the challenges of energy sustainability and environmental protection (Ni, Leung, & Leung, 2007).

Mécanisme D'action

Propriétés

IUPAC Name |

(1S)-2-amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.2ClH/c1-12-7-3-2-4-10-8(7)6(11)5-9;;/h2-4,6,11H,5,9H2,1H3;2*1H/t6-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNWNXJQEBNVPB-ILKKLZGPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)C(CN)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(N=CC=C1)[C@H](CN)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (E)-4-[(2-fluoro-5-methylsulfonylphenyl)methylamino]-4-oxobut-2-enoate](/img/structure/B2797313.png)

![(E)-3-(4-chloro-3-nitroanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2797315.png)

![6-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2797316.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2797322.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methoxybenzyl)thiophene-2-carboxamide](/img/structure/B2797325.png)